Methyl-3-Isopropylindolinon
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Overview
Description
Methyl-3-Isopropylindolinon is a compound belonging to the class of organic compounds known as indoles and derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-3-Isopropylindolinon can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazine and ketones under acidic conditions to form the indole ring . Another approach is the nucleophilic addition of hydrazine hydrate to phthalic anhydride, followed by dehydration to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl-3-Isopropylindolinon undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxindole derivative.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Methyl-3-Isopropylindolinon has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl-3-Isopropylindolinon involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Oxindole: An oxidized derivative of indole with distinct biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
Methyl-3-Isopropylindolinon is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and isopropyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-methyl-3-propan-2-yl-3H-indol-2-one |
InChI |
InChI=1S/C12H15NO/c1-8(2)11-9-6-4-5-7-10(9)13(3)12(11)14/h4-8,11H,1-3H3 |
InChI Key |
HGICPNNSOUUKQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=CC=CC=C2N(C1=O)C |
Origin of Product |
United States |
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